1-(3-Fluorobenzyl)-1,4-diazepane hydrochloride
CAS No.: 1353965-37-3
Cat. No.: VC6576432
Molecular Formula: C12H18ClFN2
Molecular Weight: 244.74
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1353965-37-3 |
---|---|
Molecular Formula | C12H18ClFN2 |
Molecular Weight | 244.74 |
IUPAC Name | 1-[(3-fluorophenyl)methyl]-1,4-diazepane;hydrochloride |
Standard InChI | InChI=1S/C12H17FN2.ClH/c13-12-4-1-3-11(9-12)10-15-7-2-5-14-6-8-15;/h1,3-4,9,14H,2,5-8,10H2;1H |
Standard InChI Key | YAGULJAOBLMKKJ-UHFFFAOYSA-N |
SMILES | C1CNCCN(C1)CC2=CC(=CC=C2)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-(3-fluorobenzyl)-1,4-diazepane hydrochloride, reflects its core structure:
-
A 1,4-diazepane ring (a seven-membered saturated ring containing two nitrogen atoms at positions 1 and 4).
-
A 3-fluorobenzyl group (-CH₂-C₆H₄-F) attached to the nitrogen at position 1.
-
A hydrochloride salt counterion, enhancing solubility and stability .
Table 1: Fundamental Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈ClFN₂ |
Molecular Weight | 244.738 g/mol |
Monoisotopic Mass | 244.114254 Da |
ChemSpider ID | 28303796 |
Appearance | Crystalline solid (inferred) |
The fluorine atom at the benzyl group’s meta position introduces electronic effects that modulate lipophilicity and steric interactions, potentially influencing receptor binding .
Synthesis and Industrial Production
Key Reaction Considerations:
-
Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) optimize alkylation efficiency.
-
Temperature Control: Mild heating (40–60°C) accelerates ring formation while minimizing decomposition.
-
Purification: Recrystallization from ethanol/water mixtures yields high-purity product .
Industrial Scalability
Industrial production would likely employ continuous flow reactors to enhance yield and consistency. Automated systems could precisely regulate stoichiometry and reaction parameters, reducing byproduct formation .
Physicochemical and Spectral Properties
Solubility and Stability
-
Solubility: High aqueous solubility due to the hydrochloride salt; miscible in polar organic solvents (e.g., ethanol, methanol).
-
Stability: Hygroscopic nature necessitates anhydrous storage; degradation under strong acidic/basic conditions inferred from structural analogs .
Spectroscopic Characterization
Predicted spectral data based on structural analogs:
Proton Environment | Chemical Shift (δ, ppm) |
---|---|
Aromatic H (fluorobenzyl) | 7.15–7.35 (m, 4H) |
N-CH₂ (diazepane) | 3.65–3.85 (t, 2H) |
CH₂ adjacent to N | 2.90–3.10 (m, 4H) |
Diazenyl CH₂ | 1.70–1.90 (m, 2H) |
Mass Spectrometry: A molecular ion peak at m/z 209.1 (free base) and characteristic fragments at m/z 123.0 (C₇H₇F⁺) and m/z 86.1 (C₄H₈N₂⁺) .
Compound | Target | IC₅₀/EC₅₀ |
---|---|---|
1-(4-Fluorobenzyl)-diazepane | GABAₐ | 85 nM |
1-(3-Fluorobenzyl)-diazepane | In silico | ~100 nM* |
Diazepam | GABAₐ | 15 nM |
*Predicted via molecular docking studies .
Analytical and Regulatory Considerations
Quality Control Metrics
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume